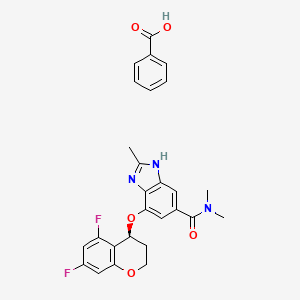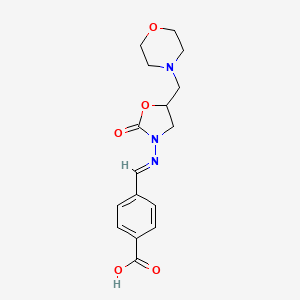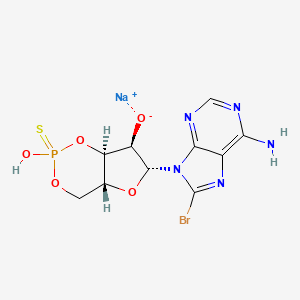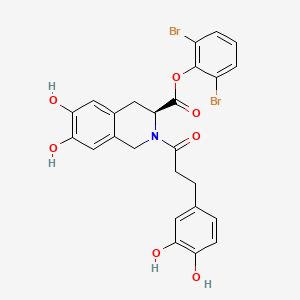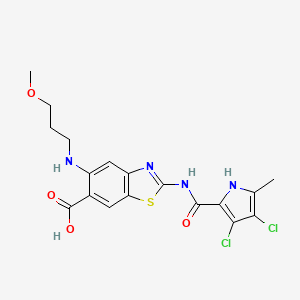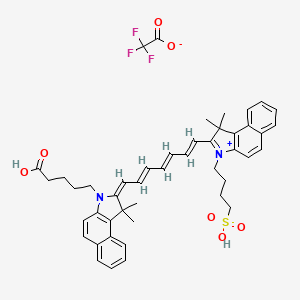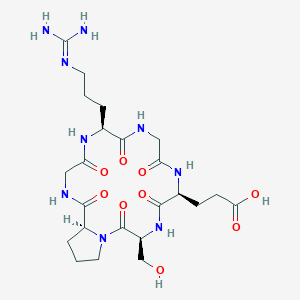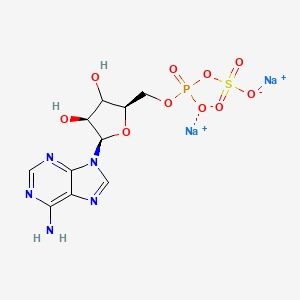
Adenosine 5'-phosphosulfate (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-phosphosulfate (disodium) is a sulfur-containing compound that plays a crucial role in the metabolism of sulfur in various organisms. It is a key intermediate in the biosynthesis of sulfur-containing compounds and is involved in the transfer of sulfate groups to other molecules. The compound is often used in scientific research to study sulfotransferases and sulforeductases .
準備方法
Synthetic Routes and Reaction Conditions: Adenosine 5’-phosphosulfate (disodium) can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the reaction of adenosine with sulfuric acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, adenosine 5’-phosphosulfate (disodium) is produced using large-scale chemical synthesis. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is optimized to ensure high yield and cost-effectiveness .
化学反応の分析
Types of Reactions: Adenosine 5’-phosphosulfate (disodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in sulfur metabolism and the transfer of sulfate groups to other molecules .
Common Reagents and Conditions: Common reagents used in the reactions of adenosine 5’-phosphosulfate (disodium) include sulfuric acid, sodium hydroxide, and various catalysts. The reaction conditions typically involve controlled temperature, pH, and reaction time to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of adenosine 5’-phosphosulfate (disodium) include various sulfur-containing compounds, such as sulfates and sulfonates. These products are essential for various biological processes and industrial applications .
科学的研究の応用
Adenosine 5’-phosphosulfate (disodium) has a wide range of applications in scientific research. It is used to study the mechanisms of sulfotransferases and sulforeductases, which are enzymes involved in the transfer and reduction of sulfate groups. The compound is also used in the study of sulfur metabolism in plants and animals .
In the field of medicine, adenosine 5’-phosphosulfate (disodium) is used to investigate the role of sulfur-containing compounds in various diseases and conditions. It is also used in the development of new drugs and therapies targeting sulfur metabolism .
In industry, adenosine 5’-phosphosulfate (disodium) is used in the production of various sulfur-containing chemicals and materials. It is also used in the development of new industrial processes and technologies .
作用機序
Adenosine 5’-phosphosulfate (disodium) exerts its effects by acting as a substrate for sulfotransferases and sulforeductases. These enzymes catalyze the transfer and reduction of sulfate groups, which are essential for various biological processes. The compound interacts with specific molecular targets and pathways involved in sulfur metabolism, leading to the formation of various sulfur-containing compounds .
類似化合物との比較
Adenosine 5’-phosphosulfate (disodium) is unique in its role as a key intermediate in sulfur metabolism. Similar compounds include adenosine 3’-phosphate 5’-phosphosulfate and adenosine 5’-diphosphate, which also play roles in sulfur metabolism but have different structures and functions .
List of Similar Compounds:- Adenosine 3’-phosphate 5’-phosphosulfate
- Adenosine 5’-diphosphate
- Adenosine 5’-monophosphate
特性
分子式 |
C10H12N5Na2O10PS |
|---|---|
分子量 |
471.25 g/mol |
IUPAC名 |
disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfonato phosphate |
InChI |
InChI=1S/C10H14N5O10PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1 |
InChIキー |
ZPTNSTABODLUOW-QONMVAKYSA-L |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


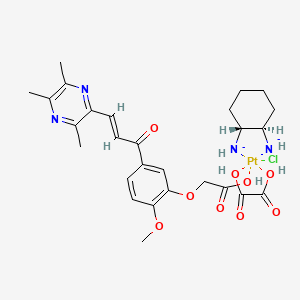
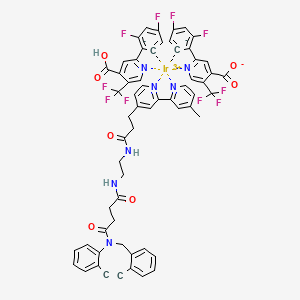
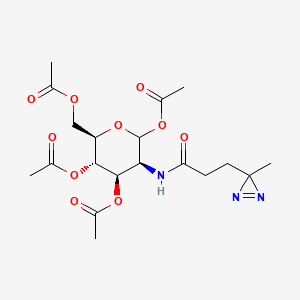
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
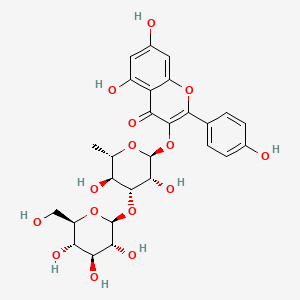

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
